molecular formula C16H17NO2 B8552415 6-Phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

6-Phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No. B8552415
M. Wt: 255.31 g/mol
InChI Key: AFVWKWQPQNOFER-UHFFFAOYSA-N
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Patent
US07902252B2

Procedure details

The title compound was synthesized from ethyl 6-phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (87.3 mg, 0.31 mmol) and NaOH according to General Procedure 7. The crude product was purified by preparative HPLC (50%-100% methanol/water with 1% formic acid and 1% acetonitrile) to afford 22.6 mg of 6-phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid (27) in 29% yield. LCMS m/e 254 (M−H); 1H NMR (400 MHz, METHANOL-d4) δ ppm 7.18-7.28 (m, 4H), 7.11-7.17 (m, 1H), 6.58 (s, 1H), 3.00-3.10 (m, 1H), 2.48-2.71 (m, 5H), 2.00-2.15 (m, 2H), 1.66-1.79 (m, 1H).
Name
ethyl 6-phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Quantity
87.3 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:9]1[C:13]2[NH:14][C:15]([C:17]([O:19]CC)=[O:18])=[CH:16][C:12]=2[CH2:11][CH2:10]1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[Na+]>>[CH2:1]([CH:9]1[C:13]2[NH:14][C:15]([C:17]([OH:19])=[O:18])=[CH:16][C:12]=2[CH2:11][CH2:10]1)[CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
ethyl 6-phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Quantity
87.3 mg
Type
reactant
Smiles
C(CC1=CC=CC=C1)C1CCC2=C1NC(=C2)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative HPLC (50%-100% methanol/water with 1% formic acid and 1% acetonitrile)

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C1CCC2=C1NC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 mg
YIELD: CALCULATEDPERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.